molecular formula C22H16O6 B2525311 5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid CAS No. 376376-16-8

5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid

Cat. No.: B2525311
CAS No.: 376376-16-8
M. Wt: 376.364
InChI Key: HEGBJLYFFFHNEM-UHFFFAOYSA-N
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Description

5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a chromen (coumarin) moiety, and a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen Moiety: The chromen (coumarin) structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.

    Attachment of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving appropriate precursors such as 2-furancarboxylic acid derivatives.

    Final Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: This compound shares a similar furan and carboxylic acid structure but lacks the chromen moiety.

    5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid: This compound has a similar chromen structure but differs in the functional groups attached.

Uniqueness

The uniqueness of 5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid lies in its combined furan and chromen moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-13-15(9-20(27-13)22(24)25)12-26-16-7-8-17-18(14-5-3-2-4-6-14)11-21(23)28-19(17)10-16/h2-11H,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGBJLYFFFHNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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